Steric Volume Superiority of the CF₃-Cyclobutane Motif over tert-Butyl and CF₃-Cyclopropane
In a direct structural comparison, the CF₃-cyclobutane substituent occupies a steric volume of 171 ų, which is 12.7% larger than the tert-butyl group (150 ų) and 10.3% larger than the CF₃-cyclopropane group (155 ų), as determined by X-ray crystallographic analysis and computational volume calculations [1]. The presence of the 1-methyl group in the target compound further augments this steric footprint relative to the unsubstituted CF₃-cyclobutane core, providing additional conformational restriction at the quaternary center.
| Evidence Dimension | Steric volume (ų) |
|---|---|
| Target Compound Data | 171 ų (CF₃-cyclobutane core); further augmented by C1 methyl substitution |
| Comparator Or Baseline | tert-Butyl: 150 ų; CF₃-cyclopropane: 155 ų |
| Quantified Difference | +21 ų vs tert-butyl (+14%); +16 ų vs CF₃-cyclopropane (+10.3%) |
| Conditions | X-ray crystallography and computational steric volume calculation of substituted benzene derivatives |
Why This Matters
The larger steric volume of the CF₃-cyclobutane motif, combined with the quaternary C1-methyl center, provides enhanced shape complementarity for target binding pockets that are sub-optimally filled by tert-butyl groups, while maintaining the bioisosteric relationship.
- [1] Ahunovych V, Klipkov AA, Bugera M, et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. 2024;4(11):4507-4517. doi:10.1021/jacsau.4c00864 View Source
